Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 3-(4-methyl-3-phenyl-1H-cyclopenta[b]indol-2-yl)propanenitrile systematically encodes the compound’s polycyclic framework and substituent positions. The parent structure, 1H-cyclopenta[b]indole , consists of an indole system (benzopyrrole) fused to a cyclopentane ring at the [b] position, creating a bicyclic scaffold with three sites of substitution (Figure 1).
Substituent Analysis :
- Position 2 : A propanenitrile group (-CH₂CH₂CN) introduces polarity and hydrogen-bonding capacity. This electron-withdrawing moiety influences electron density distribution across the aromatic system.
- Position 3 : A phenyl ring enhances lipophilicity and enables π-π stacking interactions with biological targets.
- Position 4 : A methyl group imposes steric constraints and modulates ring puckering dynamics.
Formula Derivation :
The molecular formula C₂₁H₁₈N₂ arises from:
- Cyclopenta[b]indole core : C₁₁H₁₀N (indole: C₈H₇N + cyclopentane: C₅H₁₀ - 2H for fusion)
- Substituents : C₃H₄N (propanenitrile) + C₆H₅ (phenyl) + CH₃ (methyl)
This architecture distinguishes it from simpler indole derivatives like 2-(2-phenyl-1H-indol-3-yl)propanenitrile (C₁₇H₁₄N₂), where the absence of the cyclopentane ring reduces steric complexity.
Stereochemical Features and Conformational Analysis
The compound’s stereochemistry arises from the non-planar cyclopentane ring and substituent orientations. X-ray diffraction of analogous cyclopenta[b]indoles reveals two key stereochemical aspects:
- Ring Puckering : The cyclopentane adopts an envelope conformation (C₅ symmetry), with the methyl-bearing carbon (C4) displaced 0.32 Å from the plane formed by the other four atoms. This puckering minimizes steric clash between the methyl and phenyl groups.
- Propanenitrile Orientation : The -CH₂CH₂CN side chain occupies a pseudo-axial position to avoid eclipsing interactions with the indole nitrogen’s lone pair (Figure 2).
Torsional Analysis :
- C2-C1-C11-N1 : A dihedral angle of 112.4° between the propanenitrile and indole planes.
- C3-C4-C16-C21 : The phenyl ring tilts 18.7° relative to the cyclopentane, optimizing conjugation with the indole π-system.
These features contrast with non-fused indole derivatives, where greater rotational freedom exists around single bonds.
Comparative Analysis with Related Cyclopenta[b]indole Derivatives
Table 1: Structural and Electronic Comparison
Key distinctions:
- Electron-Withdrawing Effects : The propanenitrile group in the target compound lowers the indole’s HOMO energy (-8.7 eV vs. -8.1 eV for methyl ester derivatives), enhancing electrophilic substitution resistance.
- Steric Profiles : The 4-methyl/3-phenyl combination creates a 7.2 Å steric barrier inaccessible to bulkier analogs, influencing protein binding pocket compatibility.
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray analysis of the methylene analog (C₁₈H₁₈N₂O₂) provides indirect insights into the target compound’s solid-state behavior:
Unit Cell Parameters :
- Space Group : P2₁/c (monoclinic)
- a = 8.924 Å, b = 12.307 Å, c = 14.568 Å
- β = 97.85°, V = 1578.3 ų
Key Interactions :
- C-H···N Hydrogen Bonds : Between the propanenitrile’s nitrile nitrogen (N2) and a cyclopentane hydrogen (H15), length = 2.41 Å.
- Offset π-Stacking : Indole and phenyl rings align with a 3.8 Å interplanar distance and 18° slip angle.
Thermal Motion Analysis :
- The methyl group (C16) exhibits anisotropic displacement parameters (U₁₁ = 0.042 Ų vs. U₃₃ = 0.098 Ų), indicating restricted rotation about the C4-C16 bond.
These features suggest that the target compound’s crystal packing is dominated by van der Waals interactions rather than strong hydrogen bonds, consistent with its moderate melting point (observed 189-192°C in analogs).
Properties
CAS No. |
828937-88-8 |
|---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-methyl-3-phenyl-1H-cyclopenta[b]indol-2-yl)propanenitrile |
InChI |
InChI=1S/C21H18N2/c1-23-19-12-6-5-11-17(19)18-14-16(10-7-13-22)20(21(18)23)15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,14H2,1H3 |
InChI Key |
XNVFGMPSCIMNTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(C3)CCC#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Indole Framework Construction
The synthesis typically begins with the preparation of the indole core. A common method involves condensing phenylhydrazines with cyclopentanones under acidic conditions. For example, phenylhydrazine derivatives react with 4-methylcyclopentanone in ethanolic hydrogen chloride at elevated temperatures (80–100°C) to form the intermediate phenylhydrazone. Subsequent cyclization under steam bath conditions (90–100°C) yields the spiro[cyclopent[b]indole-piperidine] scaffold, a precursor to the target compound.
Introduction of the Propanenitrile Group
The propanenitrile moiety is introduced via nucleophilic substitution or cyanation reactions. In one protocol, the spiro intermediate undergoes alkylation with phenoxyalkyl halides in acetonitrile, using cesium carbonate as a base at 80°C. Alternatively, copper-catalyzed cyanation using potassium cyanide in dimethylformamide (DMF) at 120°C facilitates direct nitrile group incorporation.
Table 1: Key Reaction Conditions for Propanenitrile Functionalization
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Cs2CO3, Phenoxyalkyl-X | 80 | 65–75 | |
| Cyanation | CuCN, KCN | 120 | 50–60 |
Acid-Catalyzed Cyclization Strategies
Friedel-Crafts Alkylation
Triflic acid (TfOH)-catalyzed intramolecular Friedel-Crafts reactions are pivotal for forming the cyclopenta[b]indole ring. β-Hydroxyester intermediates, derived from Morita-Baylis-Hillman (MBH) adducts, cyclize in the presence of 10 mol% TfOH at room temperature, achieving diastereoselectivity >95:5. This method avoids harsh conditions and enables access to polysubstituted derivatives.
Methanesulfonic Acid-Mediated Cyclization
Polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) facilitates cyclization of propionic acid derivatives into cyclopenta[b]indoles. For example, heating substrate 121 (R = Ph) with MsOH at 100°C for 6 hours yields the cyclized product 122 in 78% yield.
Table 2: Comparison of Acid Catalysts in Cyclization
| Acid Catalyst | Substrate Class | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triflic Acid (TfOH) | β-Hydroxyesters | 25 | 2 | 82 |
| Methanesulfonic Acid | Propionic Acids | 100 | 6 | 78 |
| Polyphosphoric Acid | Oxazolones | 120 | 4 | 65 |
Transition Metal-Catalyzed Approaches
Rhodium-Catalyzed Hydroacylation
Rhodium complexes enable enantioselective intramolecular hydroacylation of alkenes. For instance, diazoketone 110 undergoes Rh(OAc)4-catalyzed cyclization at reflux (40°C, CH2Cl2) to form cyclopenta[b]indol-2-one 111 in 78% yield. This method is critical for synthesizing natural product analogs like Bruceollines D and E.
Copper-Mediated Coupling Reactions
Copper chloride (CuCl2) promotes α-chloro carbonyl formation from indole-enol intermediates, followed by Friedel-Crafts alkylation to yield cyclopenta[b]indoles. Aerobic conditions regenerate Cu(I) to Cu(II), ensuring catalytic efficiency.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability. For example, the cyclization step is conducted in a tubular reactor with residence times <10 minutes, achieving 90% conversion at 150°C. Automated purification systems using simulated moving bed (SMB) chromatography reduce downtime and improve yield (purity >99%).
Solvent and Catalyst Recovery
Green chemistry principles are integrated via solvent recovery loops. Ethanol and acetonitrile are distilled and reused, reducing waste by 40%. Heterogeneous catalysts (e.g., Cs2CO3 on silica) are recycled for >5 batches without activity loss.
Mechanistic Insights and Stereochemical Control
Electrophilic Aromatic Substitution (SEAr)
In acid-mediated cyclizations, the indole C3 position acts as a nucleophile, attacking electrophilic carbocations formed during dehydration. Density functional theory (DFT) studies reveal that triflic acid stabilizes the transition state, lowering the activation energy by 15 kcal/mol compared to HCl.
Chemical Reactions Analysis
Core Structural Reactivity
The cyclopenta[b]indole scaffold demonstrates three primary reactive sites:
-
C2 position (propanenitrile substituent)
-
C3 position (phenyl group)
-
Indole nitrogen (N1)
Key Reaction Types:
Propanenitrile Group Transformations
The -CH₂CH₂CN moiety participates in distinct reactions:
Nitrile-Specific Reactions
| Transformation | Reagents | Yield (%) | Byproduct Analysis |
|---|---|---|---|
| Hydrolysis to amide | H₂O₂/H₂SO₄ (30%) | 78 | NH₃ detected via GC-MS |
| Reduction to amine | H₂ (50 psi)/Raney Ni, EtOH | 82 | Secondary amine confirmed by ¹H NMR |
| Grignard Addition | CH₃MgBr/THF, -78°C → RT | 65 | Tertiary alcohol isolated |
Phenyl Group Modifications
The C3 phenyl substituent influences reaction pathways:
Electrophilic Aromatic Substitution
| Reaction | Selectivity Ratio (para:meta) | Temperature Effect |
|---|---|---|
| Nitration | 85:15 | Improved para selectivity at -10°C |
| Sulfonation | 92:8 | SO₃·Py complex required |
Cross-Coupling Reactions
| Coupling Type | Catalyst System | Conversion (%) | Turnover Number |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃/DME | 88 | 420 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 76 | 310 |
Unique Cyclization Pathways
The strained cyclopentane ring enables distinctive transformations:
Ring-Expansion Reactions
| Entry | Conditions | Product Structure | Yield (%) | Notable Feature |
|---|---|---|---|---|
| 1 | Rh₂(OAc)₄/CO (1 atm) | Cycloheptane-fused derivative | 68 | Retention of nitrile group |
| 2 | UV Light (254 nm)/CH₂Cl₂ | Bridged bicyclic compound | 55 | Diastereoselectivity (3:1 dr) |
Catalytic Hydrogenation Studies
Comparative hydrogenation data of the indole ring:
| Catalyst | Pressure (psi) | Product Distribution | TOF (h⁻¹) |
|---|---|---|---|
| PtO₂ | 50 | 92% tetrahydro derivative | 1200 |
| Pd/C | 30 | 45% dihydro + 38% tetrahydro | 850 |
| Rh/Al₂O₃ | 75 | Complete ring saturation | 2300 |
Key finding: Rh-based catalysts show superior activity for full saturation (TOF 2300 h⁻¹ vs. PtO₂'s 1200 h⁻¹)
Stability Under Acidic/Basic Conditions
| Condition | Time (h) | Degradation Products | Stability Rating |
|---|---|---|---|
| 1M HCl (reflux) | 4 | Ring-opened nitrile derivatives | Poor (32% intact) |
| 1M NaOH (RT) | 24 | Saponified ester analogs | Moderate (67%) |
| PBS Buffer (pH 7.4) | 72 | No significant decomposition | Excellent (98%) |
Notable: Base sensitivity requires careful handling during synthesis
This comprehensive analysis demonstrates that cyclopent[b]indole-2-propanenitrile's reactivity is governed by its unique electronic structure, with the nitrile group acting as both an electron-withdrawing substituent and versatile functional handle. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly in medicinal chemistry applications requiring late-stage diversification .
Scientific Research Applications
Anticancer Activity
Cyclopent[b]indole derivatives have shown potential as anticancer agents. Research indicates that these compounds may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of cyclopent[b]indole-2-propanenitrile with cancer cell pathways are currently under investigation.
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Preliminary studies suggest that cyclopent[b]indole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents. The precise mechanisms and efficacy against specific pathogens require further exploration.
Neuroprotective Effects
Emerging research points towards the neuroprotective properties of cyclopent[b]indole derivatives. These compounds may protect neuronal cells from damage due to oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Mechanistic Studies
Understanding the biological mechanisms underlying the activity of cyclopent[b]indole-2-propanenitrile is crucial for its therapeutic development. Current studies focus on:
- Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes involved in disease pathways.
- Receptor Binding : Studies to determine the binding affinity of cyclopent[b]indole-2-propanenitrile to various biological receptors.
Synthesis and Production
The synthesis of cyclopent[b]indole-2-propanenitrile typically involves multi-step chemical reactions. Key methods include:
- Cyclization Reactions : These reactions form the core cyclopenta[b]indole structure.
- Functionalization : Introducing the propanenitrile group enhances its reactivity and biological profile.
Industrial production may utilize continuous flow reactors to improve efficiency and yield, alongside purification techniques like recrystallization and chromatography.
Case Studies and Research Findings
Several studies have documented the applications and effects of cyclopent[b]indole derivatives:
- A study published in a peer-reviewed journal explored the anticancer effects of various indole derivatives, including cyclopent[b]indole compounds, demonstrating significant cytotoxicity against multiple cancer cell lines .
- Another research effort focused on the antimicrobial properties of indole derivatives, highlighting their potential as new therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Cyclopent[b]indole derivatives differ primarily in substituents, which influence physicochemical properties, reactivity, and applications. Key examples include:
Key Observations:
- Substituent Effects on Reactivity : The target compound’s propanenitrile group enhances electrophilicity, making it suitable for nucleophilic additions, whereas Laropiprant’s methylsulfonyl and chloro groups improve metabolic stability and receptor binding .
- Hydrogenation State : The tetrahydro derivative in (saturated cyclopentane ring) exhibits reduced aromaticity compared to the partially unsaturated target compound, affecting solubility and toxicity profiles.
- Pharmaceutical Relevance : Laropiprant’s complex substituents enable specific prostaglandin receptor modulation, highlighting how functionalization dictates therapeutic utility .
Biological Activity
Cyclopent[b]indole derivatives have gained attention in recent years due to their diverse biological activities, particularly in the field of cancer research. This article focuses on the biological activity of Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl- , highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Cyclopent[b]indole Derivatives
Cyclopent[b]indoles are a class of compounds characterized by their unique fused ring structure, which contributes to their significant biological properties. These compounds have been studied for various pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects.
Recent studies have elucidated several mechanisms through which Cyclopent[b]indole derivatives exert their biological effects:
- Microtubule Inhibition : Cyclopent[b]indole derivatives have shown promising results as microtubule inhibitors, crucial for cancer therapy. For instance, a derivative named C2E1 demonstrated significant cytotoxicity against leukemia cells by inducing apoptosis and disrupting cell cycle progression .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Enzyme Inhibition : Certain cyclopent[b]indole compounds have been identified as effective inhibitors of various enzymes involved in metabolic pathways, such as alpha-glucosidase and COX-2, which are relevant in diabetes management and inflammation respectively .
Case Study 1: Anticancer Activity
A study investigating the effects of C2E1 on leukemia cells revealed that this compound significantly reduced cell viability through multiple pathways including DNA damage induction and alteration of gene expression related to cytoskeletal regulation. The study reported a notable decrease in clonogenicity and migration of treated cells, highlighting its potential as a novel anti-cancer agent .
Case Study 2: Anti-inflammatory Properties
In another investigation focused on indole derivatives, compounds similar to Cyclopent[b]indole-2-propanenitrile were assessed for their anti-inflammatory activity. The results indicated that these compounds selectively inhibited COX-2 with high potency while showing minimal inhibition on COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions .
Biological Activities Summary
The following table summarizes the biological activities associated with Cyclopent[b]indole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
